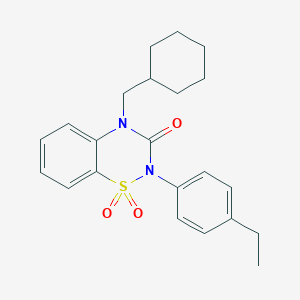![molecular formula C18H16FN5O B6451171 6-[1-(3-fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile CAS No. 2548985-36-8](/img/structure/B6451171.png)
6-[1-(3-fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “6-[1-(3-fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile” is a complex organic molecule. It contains several functional groups including a fluoropyridine group, a carbonyl group, a pyrrole group, and a nitrile group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the fluoropyridine group could potentially be introduced through a Balts-Schiemann reaction . The carbonyl group might be introduced through a formylation reaction, and the pyrrole group through a Paal-Knorr synthesis . The nitrile group could potentially be introduced through a dehydration reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The fluoropyridine and pyrrole rings are aromatic, which would contribute to the compound’s stability .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups. For instance, the fluoropyridine group is less reactive than its chlorinated and brominated analogues . The nitrile group could undergo reactions such as hydrolysis, reduction, or nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the fluorine atom could enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes .科学研究应用
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. The compound serves as an organoboron reagent in SM coupling reactions . Its mild reaction conditions and functional group tolerance make it a valuable tool for synthesizing complex molecules.
Gemifloxacin Synthesis
One of the most recognized applications of this compound is in the synthesis of Gemifloxacin , an oral broad-spectrum antibiotic. Gemifloxacin belongs to the fluoroquinolone class and is used to treat various bacterial infections .
Catalytic Protodeboronation
In the realm of catalysis, this compound participates in protodeboronation reactions. For instance, enantioenriched boronic esters can undergo protodeboronation with high stereospecificity, leading to valuable chiral products .
Fluorinated Heterocyclic Building Block
Researchers utilize this compound as a fluorinated heterocyclic building block in chemical synthesis. Its unique structure and fluorine substitution make it versatile for constructing diverse molecular architectures .
Drug Discovery and Medicinal Chemistry
Given its intriguing scaffold, scientists explore this compound for potential drug candidates. By modifying its substituents, they aim to design novel molecules with improved pharmacological properties. Its rigid bicyclic core may offer advantages in drug binding and selectivity.
Materials Science and Organic Electronics
The electron-rich pyrrolo[3,4-b]pyrrole moiety in this compound could find applications in materials science. Researchers investigate its properties for use in organic semiconductors, light-emitting diodes (LEDs), and other electronic devices.
安全和危害
未来方向
属性
IUPAC Name |
6-[1-(3-fluoropyridine-2-carbonyl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O/c19-14-2-1-6-21-17(14)18(25)24-7-5-13-10-23(11-15(13)24)16-4-3-12(8-20)9-22-16/h1-4,6,9,13,15H,5,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOITYZEJQISSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)C(=O)C4=C(C=CC=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[1-(3-Fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-3-methoxybenzamide](/img/structure/B6451094.png)
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B6451100.png)
![4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine](/img/structure/B6451114.png)
![5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine](/img/structure/B6451118.png)
![2-[1-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-5-(trifluoromethyl)pyridine](/img/structure/B6451134.png)
![2-[1-(5-methyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-5-(trifluoromethyl)pyridine](/img/structure/B6451139.png)

![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-3-phenylpropanamide](/img/structure/B6451147.png)
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-4-(methylsulfanyl)benzamide](/img/structure/B6451154.png)
![4-{[1-(2-methoxyacetyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6451155.png)
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-4-(trifluoromethyl)benzamide](/img/structure/B6451169.png)
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B6451179.png)
![4-chloro-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]benzamide](/img/structure/B6451191.png)
![2-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine](/img/structure/B6451198.png)